
Casticin
描述
Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a polymethoxyflavonoid (PMF) predominantly isolated from Vitex species, including Vitex trifolia, V. rotundifolia, and V. agnus-castus . Structurally, it features a flavone backbone with four methoxy groups and two hydroxyl groups, contributing to its planar configuration and hydrophobic nature . This compound exhibits broad pharmacological activities, including anti-inflammatory, neuroprotective, and notably, potent anticancer effects. Studies highlight its ability to induce apoptosis, arrest the cell cycle (G2/M phase), inhibit metastasis, and disrupt DNA repair mechanisms across multiple cancer cell lines, such as leukemia (KG1a, KG1), cervical (HeLa), colorectal (DLD-1, HCT116), and hepatocellular carcinoma (HepG2) . Its IC50 values vary by cell type, e.g., 2.82 µg/mL in HeLa cells at 48 hours and dose-dependent inhibition in colorectal cancer cells . However, poor water solubility limits its bioavailability, prompting nanoformulation strategies to enhance delivery .
准备方法
Natural Extraction Methods
Conventional Solvent-Based Extraction
The isolation of casticin from plant material primarily relies on solvent extraction. In Vitex agnus-castus, dried fruits are ground and subjected to Soxhlet extraction using non-polar solvents like n-hexane, which selectively extracts this compound alongside diterpenes such as rotundifuran . Ethyl acetate and methanol are alternatively used for polar fractions, though they require subsequent purification steps to isolate this compound. For example, a study using Artemisia annua leaves reported a crude extract containing 16.5% this compound after silica gel clean-up, which was further refined via high-speed counter-current chromatography (HSCCC) .
Table 1: Solvent Systems for this compound Extraction
Plant Source | Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Artemisia annua | n-Hexane/EtOAc/MeOH/H₂O | 96.2 | 99.0 | |
Vitex agnus-castus | n-Hexane | 0.03–1.18 | 85–90 | |
Vitex trifolia | Ethyl Acetate | 0.01 | 70–75 |
Advanced Extraction Technologies
Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂) has emerged as a sustainable alternative. Optimized conditions at 40°C and 30 MPa achieved a this compound recovery of 89% from Vitex agnus-castus fruits, outperforming Soxhlet extraction in both yield and selectivity . SFE avoids thermal degradation and minimizes solvent residue, making it suitable for pharmaceutical applications.
Synthetic and Semi-Synthetic Approaches
Semi-Synthetic Modifications
To enhance this compound’s bioactivity, semi-synthetic derivatives have been developed. Acylation reactions introducing benzoyl or methyl groups at the 3′ and 5 positions were explored, but these modifications often reduced cytotoxicity. For instance, 3′,5-dibenzoyloxy derivatives showed a 60% decrease in activity against breast cancer cells compared to natural this compound . Conversely, N-dimethylation at the 8-position produced 8-dimethylaminothis compound, which exhibited improved solubility while retaining anticancer properties .
Challenges in Total Synthesis
Total synthesis of this compound is complicated by its multiple methoxy groups and stereochemical constraints. No commercially viable synthetic route has been reported, underscoring the reliance on plant-derived extraction for large-scale production .
Purification Techniques
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is the gold standard for purifying this compound due to its high resolution and recovery rates. A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7:10:7:10 v/v) successfully isolated this compound from Artemisia annua with 99% purity and 96.2% recovery . The method’s lack of solid adsorbents prevents compound loss, making it ideal for thermolabile flavonoids.
Column Chromatography
Silica gel column chromatography is frequently used for preliminary purification. Fractions eluted with chloroform/methanol (9:1 v/v) isolate this compound-rich bands, though final purity rarely exceeds 90% without subsequent HSCCC or HPLC steps .
Characterization and Quality Control
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. NMR of this compound reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons between δ 6.5–7.5 ppm, while electrospray ionization MS (ESI-MS) shows a molecular ion peak at m/z 375.1 [M+H]⁺ .
Table 2: Analytical Methods for this compound Characterization
Purity Assessment
Reverse-phase HPLC with diode-array detection (DAD) is the primary method for assessing this compound purity. A study using a C18 column and methanol/water (70:30 v/v) mobile phase reported a purity of 98.0% for commercially available this compound .
Industrial and Regulatory Considerations
Current Good Manufacturing Practices (cGMP) mandate stringent solvent residue limits (<0.5% for DMSO) in pharmaceutical-grade this compound . Batch-to-batch consistency is ensured through validated HPLC protocols, with the European Pharmacopoeia specifying ≥95% purity for botanical extracts .
化学反应分析
反应类型: 卡斯替因会发生几种类型的化学反应,包括:
氧化: 卡斯替因可以氧化形成各种氧化衍生物。
还原: 还原反应可以修饰卡斯替因中的官能团。
取代: 取代反应可以在羟基和甲氧基上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或烷基化试剂等试剂。
科学研究应用
Anticancer Properties
Casticin has been extensively studied for its anticancer potential across various types of malignancies. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Case Studies and Research Findings
A variety of studies have documented the effects of this compound on different cancer types:
- Breast Cancer : this compound has shown significant efficacy in inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by causing DNA fragmentation and activating apoptotic markers .
- Bladder Cancer : In vitro studies demonstrated that this compound decreases viability in bladder cancer cells by inducing DNA damage and impairing repair mechanisms .
- Oral Cancer : In vivo studies on xenograft models revealed that this compound significantly reduced tumor weight and volume, highlighting its potential as a therapeutic agent against oral squamous cell carcinoma .
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
Applications in Inflammatory Diseases
Research indicates that this compound may be beneficial for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders:
- Asthma : Studies have shown that this compound can inhibit eosinophil migration and activity associated with asthma inflammation .
- Rheumatoid Arthritis : Its immunomodulatory effects suggest potential applications in managing rheumatoid arthritis symptoms by reducing inflammation .
Additional Therapeutic Applications
Beyond its anticancer and anti-inflammatory roles, this compound has been explored for various other health benefits.
Neuroprotective Effects
This compound exhibits neuroprotective properties that may be beneficial in neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative stress-induced apoptosis .
Hormonal Regulation
This compound has shown promise in managing hyperprolactinemia, a condition characterized by excessive prolactin levels, which can lead to reproductive health issues .
Summary Table of this compound Applications
作用机制
卡斯替因通过多种分子靶点和途径发挥作用:
相似化合物的比较
Structural and Source Comparison
Key Notes:
- This compound contains four methoxy groups, enhancing lipophilicity but reducing solubility compared to hydroxyl-rich flavonoids like quercetin .
- Artemetin co-occurs with this compound in V. rotundifolia but is less abundant (43 mg/100 g this compound vs. lower artemetin content) .
- Chrysosplenol d shares anticancer properties with this compound but activates distinct pathways (e.g., ERK1/2 in breast cancer) .
Pharmacological Activities and Mechanisms
Anticancer Efficacy
Key Findings :
- This compound demonstrates broader anticancer specificity across >10 cancer types, including leukemia stem-like cells (KG1a), via DNA damage (↑p-H2A.X, ↓BRCA1) and repair pathway interference .
- Chrysosplenol d shows selective efficacy in triple-negative breast cancer, synergizing with this compound in xenograft models .
- Unlike this compound, quercetin primarily exerts antioxidant effects and lacks significant DNA damage induction .
Bioavailability and Formulation Challenges
- This compound: Poor water solubility (due to methoxy groups) limits bioavailability. Nanoemulsions (25 µg/mL) enhance cellular uptake and cytotoxicity in MCF-7 and HepG2 cells compared to free drug .
- Quercetin : Higher solubility due to hydroxyl groups but lower metabolic stability.
- Artemetin: Limited data, but similar hydrophobicity to this compound may pose formulation challenges.
Unique Mechanisms and Therapeutic Advantages
- This compound :
- Chrysosplenol d: Activates ERK1/2 without significant DNA damage effects, suggesting complementary mechanisms with this compound .
生物活性
Casticin, a flavonoid primarily derived from the fruit of Vitex agnus-castus (chaste tree), has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and supporting research findings.
This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer treatment. Key mechanisms include:
- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. Studies have shown that it can increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors, leading to enhanced apoptosis in various cancer types such as breast and liver cancer .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at different phases, particularly G1 and G2/M phases. This is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Inhibition of Metastasis : this compound has demonstrated the ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By blocking this transition, this compound reduces the invasive potential of cancer cells .
-
Targeting Signaling Pathways : Research indicates that this compound inhibits key signaling pathways involved in cancer progression, including:
- PI3K/Akt Pathway : Inhibition of this pathway prevents cell survival and promotes apoptosis .
- Topoisomerase IIα Inhibition : this compound acts as a topoisomerase IIα inhibitor, disrupting DNA replication in cancer cells .
- DNA Methylation Modulation : It has been shown to decrease the activity of DNA methyltransferases, leading to hypomethylation of tumor suppressor genes .
Effects on Different Cancer Types
This compound's anticancer properties have been investigated across various types of cancer. The following table summarizes key findings:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Bladder Cancer Study : Huang et al. demonstrated that this compound significantly decreased the viability of TSGH-8301 bladder cancer cells through DNA damage induction. After 48 hours, this compound treatment led to increased levels of phosphorylated ATM and ATR proteins, indicating activation of DNA damage response pathways .
- Xenograft Models : In a study involving SCC-4 oral squamous cell carcinoma xenografts, this compound treatment resulted in a significant reduction in tumor volume by approximately 50% compared to control groups. The study concluded that this compound effectively inhibits tumor growth through multiple mechanisms, warranting further investigation into its clinical applications .
- Gastric Cancer Research : Yang et al. reported that this compound treatment resulted in a significant decrease in promoter methylation levels for the RECK gene in gastric cancer cells, suggesting its potential role as an epigenetic modifier in cancer therapy .
常见问题
Basic Research Questions
Q. What standardized assays are recommended to evaluate Casticin’s antiproliferative effects across cell lines?
- Methodological Answer : Use in vitro viability assays (MTT or clonogenic assays) with dose-response curves (0–50 μM range) and time-dependent analysis (24–72 hours). Include healthy cell controls (e.g., 3T3 fibroblasts or PBMCs) to assess selectivity . IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism) and validated via triplicate experiments .
Q. How can researchers confirm this compound-induced apoptosis mechanistically?
- Methodological Answer : Combine flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Validate with caspase-3/7 activity assays (e.g., fluorometric substrates) and DNA fragmentation analysis (TUNEL or agarose gel electrophoresis). Dose-dependent caspase-3 activation (e.g., 0.5–2.0 μM in HSC-T6 cells) and Bcl-2 mRNA suppression are key markers .
Q. What are the baseline criteria for selecting this compound concentrations in in vitro studies?
- Methodological Answer : Prioritize literature-reported IC50 ranges (e.g., 0.23 μM in KB cells vs. 2.18 μM in SKOV3 ovarian cancer cells). Adjust concentrations based on cell type viability assays and toxicity thresholds (e.g., 40 μM induces L02 hepatocyte apoptosis) .
Advanced Research Questions
Q. How does this compound modulate the FOXO3a/FoxM1 axis in cancer cells, and what techniques validate this interaction?
- Methodological Answer : Use siRNA silencing of FOXO3a to assess rescue effects on FoxM1 expression (western blot) and downstream targets (e.g., survivin, p27KIP1). Phosphorylation status of FOXO3a can be measured via phospho-specific antibodies. In HCC and ovarian cancer models, 5–10 μM this compound reduces FoxM1 and upregulates p27KIP1, confirming pathway crosstalk .
Q. What experimental designs address contradictions in this compound’s cytotoxicity toward healthy vs. cancerous cells?
- Methodological Answer : Compare transcriptomic profiles (RNA-seq) of this compound-treated healthy (L02 hepatocytes) and malignant (LX2 stellate, TE-1 esophageal cancer) cells. Focus on differential expression of pro-apoptotic genes (e.g., Caspase3) and stress-response pathways. Use dose-escalation studies to identify toxicity thresholds .
Q. How can researchers investigate this compound’s role in epithelial-mesenchymal transition (EMT) inhibition?
- Methodological Answer : Perform wound-healing/transwell assays with ovarian cancer SKOV3 cells treated with 2.0 μM this compound. Quantify EMT markers (E-cadherin, N-cadherin, Twist1) via qRT-PCR and immunohistochemistry. Co-treatment with Hedgehog pathway inhibitors (e.g., cyclopamine) can isolate this compound-specific effects .
Q. What statistical approaches resolve variability in reported IC50 values across studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for cell line heterogeneity, assay protocols, and exposure times. Report confidence intervals and use ANOVA to assess significance of inter-study differences .
Q. How to validate this compound’s inhibition of STAT3 and Hedgehog signaling in parallel pathways?
- Methodological Answer : Use luciferase reporter assays for STAT3 and Gli-1 (Hedgehog effector). Co-treat with pathway-specific agonists (e.g., IL-6 for STAT3) to test this compound’s antagonism. Western blotting for phosphorylated STAT3 and Gli-1 nuclear translocation provides complementary evidence .
Q. Contradiction Analysis & Replication
Q. Why do some studies report this compound’s pro-apoptotic effects in cancer cells but not others?
- Methodological Answer : Discrepancies may arise from cell line-specific genetic backgrounds (e.g., p53 status) or variations in serum concentrations in culture media. Replicate experiments under standardized conditions (e.g., 10% FBS, 37°C/5% CO2) and include positive controls (e.g., staurosporine for apoptosis) .
Q. How can researchers ensure reproducibility in this compound’s cell cycle arrest studies?
- Methodological Answer : Synchronize cells at G1/S phase (e.g., thymidine block) before treating with this compound (1–10 μM). Use flow cytometry with PI staining to quantify G2/M arrest. Validate with cyclin B1 and CDK1 expression analysis. Report raw data (e.g., FCS files) in supplementary materials .
属性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLSMYMOKWUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197326 | |
Record name | Casticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Casticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-91-4 | |
Record name | Casticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Casticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CASTICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Casticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
Record name | Casticin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。